molecular formula C9H9NO2 B3088257 3-(2-Methylpyridin-3-yl)prop-2-enoic acid CAS No. 118419-95-7

3-(2-Methylpyridin-3-yl)prop-2-enoic acid

Cat. No.: B3088257
CAS No.: 118419-95-7
M. Wt: 163.17 g/mol
InChI Key: VFALXECYZPKXAM-SNAWJCMRSA-N
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Description

3-(2-Methylpyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propenoic acid group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

3-(2-Methylpyridin-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The bifunctional ligand trans -3- (3-pyridyl)acrylic acid has been utilized to promote the formation of a novel hetero-metallic [Cu (CHNO)Nd (NO)] and two homometallic: [Nd (CHNO)HO] and [Cu (CHNO)]·HO metal organic framework (MOF) materials . The philosophy here is that a mixture of hard (Nd) and softer metal cations will show preference for the carboxyl and pyridyl functional groups, respectively .

Safety and Hazards

When handling “3-(2-Methyl-3-pyridyl)acrylic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

A series of trans -3-aryl acrylic acids and their derivatives were prepared and evaluated for their antiviral activity against tobacco mosaic virus (TMV) for the first time . The results showed that these compounds exhibited good antiviral activity against TMV, indicating that trans -3-aryl acrylic acids and their derivatives represent a new template for antiviral studies and could be considered for novel therapy against plant virus infection .

Preparation Methods

The synthesis of 3-(2-Methylpyridin-3-yl)prop-2-enoic acid typically involves the reaction of 2-methylpyridine-3-carbaldehyde with malonic acid in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed at 100°C for 3 hours, followed by concentration under reduced pressure. The residue is then diluted with water, and the solid product is filtered to obtain the desired compound with a yield of approximately 71% .

Chemical Reactions Analysis

3-(2-Methylpyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring or the propenoic acid group are replaced with other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(2-Methylpyridin-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(2-methylpyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-8(3-2-6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFALXECYZPKXAM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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